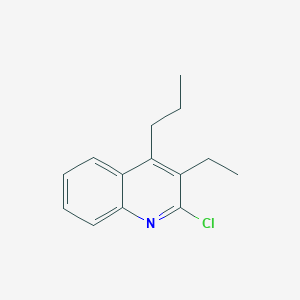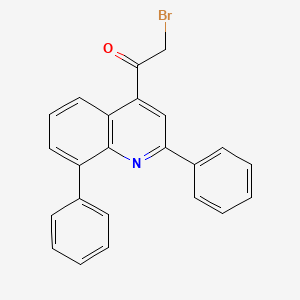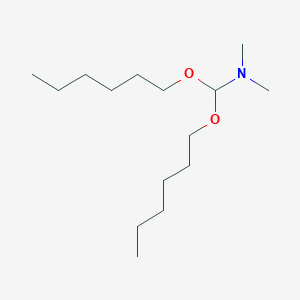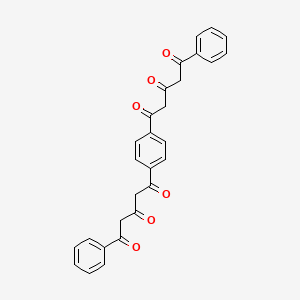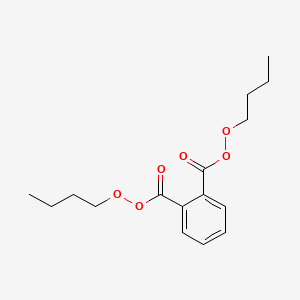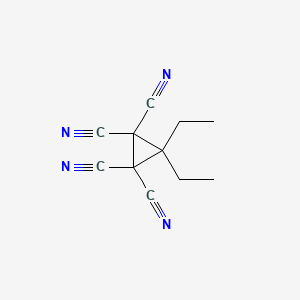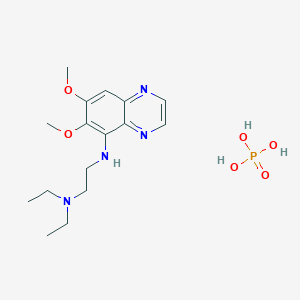![molecular formula C12H10ClN3O B14734252 (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium CAS No. 5756-86-5](/img/structure/B14734252.png)
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazinylidene group and a chlorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium typically involves the reaction of 4-chlorophenylhydrazine with an appropriate oxidizing agent. One common method is the reaction of 4-chlorophenylhydrazine hydrochloride with sodium nitrite in an acidic medium, which leads to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenylhydrazine derivatives .
Scientific Research Applications
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylhydrazine hydrochloride
- Carbonyl cyanide m-chlorophenyl hydrazone
- Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids
Uniqueness
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5756-86-5 |
|---|---|
Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium |
InChI |
InChI=1S/C12H10ClN3O/c13-10-6-8-11(9-7-10)14-15-16(17)12-4-2-1-3-5-12/h1-9,14H/b16-15- |
InChI Key |
YPZIWJROXRESBR-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)Cl)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


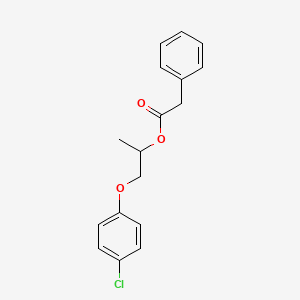
![1H,3H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrano[3,4,5-gh]perimidine-1,3,13-trione](/img/structure/B14734175.png)
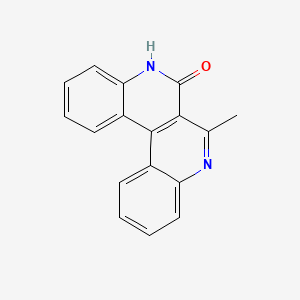
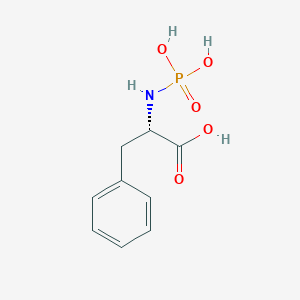
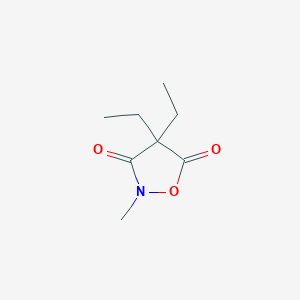
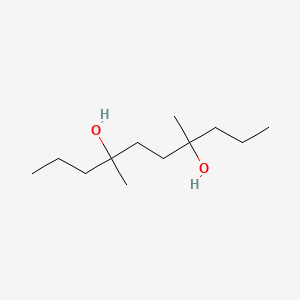
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
